Cas no 1250505-70-4 (1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine)
![1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine structure](https://ja.kuujia.com/scimg/cas/1250505-70-4x500.png)
1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine 化学的及び物理的性質
名前と識別子
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- 4-Piperidinamine, 1-ethyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-
- 1-ethyl-n-[(oxan-4-yl)methyl]piperidin-4-amine
- 1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine
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- インチ: 1S/C13H26N2O/c1-2-15-7-3-13(4-8-15)14-11-12-5-9-16-10-6-12/h12-14H,2-11H2,1H3
- InChIKey: HYRSUJOSHVJDLH-UHFFFAOYSA-N
- SMILES: N1(CC)CCC(NCC2CCOCC2)CC1
じっけんとくせい
- 密度みつど: 0.99±0.1 g/cm3(Predicted)
- Boiling Point: 324.3±27.0 °C(Predicted)
- 酸度系数(pKa): 10.04±0.20(Predicted)
1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-9474-0.25g |
1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine |
1250505-70-4 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
TRC | E154406-500mg |
1-ethyl-n-[(oxan-4-yl)methyl]piperidin-4-amine |
1250505-70-4 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F1967-9474-1g |
1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine |
1250505-70-4 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1672427-250mg |
1-Ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine |
1250505-70-4 | 98% | 250mg |
¥8006.00 | 2024-08-09 | |
Life Chemicals | F1967-9474-0.5g |
1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine |
1250505-70-4 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F1967-9474-2.5g |
1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine |
1250505-70-4 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
TRC | E154406-1g |
1-ethyl-n-[(oxan-4-yl)methyl]piperidin-4-amine |
1250505-70-4 | 1g |
$ 570.00 | 2022-06-05 | ||
TRC | E154406-100mg |
1-ethyl-n-[(oxan-4-yl)methyl]piperidin-4-amine |
1250505-70-4 | 100mg |
$ 95.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1672427-1g |
1-Ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine |
1250505-70-4 | 98% | 1g |
¥22587.00 | 2024-08-09 | |
Life Chemicals | F1967-9474-5g |
1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine |
1250505-70-4 | 95%+ | 5g |
$1909.0 | 2023-09-06 |
1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine 関連文献
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amineに関する追加情報
Professional Introduction to 1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine (CAS No. 1250505-70-4)
1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1250505-70-4, belongs to a class of molecules that exhibit promising biological activity. The structural framework of this compound, featuring a piperidine core modified with an ethyl group and an oxanylethyl moiety, makes it a candidate for further exploration in medicinal chemistry.
The piperidine ring is a common structural motif in many bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of the ethyl group at the N position and the oxanylethyl substituent at the 4-position enhances the compound's potential for binding to specific biological targets. This modification not only influences the pharmacokinetic properties of the molecule but also contributes to its overall pharmacological profile.
In recent years, there has been a growing interest in the development of novel compounds that can modulate neurological pathways. Piperidine derivatives have been extensively studied for their potential applications in treating various neurological disorders. The compound 1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine is no exception and has been investigated for its potential role in modulating neurotransmitter systems.
One of the key areas of research involving this compound is its interaction with serotonin receptors. Serotonin, often referred to as the "feel-good" neurotransmitter, plays a crucial role in regulating mood, sleep, and appetite. Modulators of serotonin receptors have been widely used in the treatment of depression, anxiety, and other mood disorders. The structural features of 1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine suggest that it may interact with serotonin receptors, potentially leading to new therapeutic strategies.
Furthermore, the oxanylethyl group in the molecule introduces a unique structural feature that may enhance its solubility and bioavailability. This is particularly important in drug development, where poor solubility can significantly limit a drug's efficacy. The ability to improve solubility while maintaining biological activity is a significant advantage in pharmaceutical design.
Recent studies have also explored the potential of 1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine as a scaffold for further derivatization. By modifying various functional groups within the molecule, researchers can fine-tune its pharmacological properties. This approach allows for the creation of a library of compounds that can be screened for biological activity against various targets.
The synthesis of 1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in achieving the desired molecular structure. These techniques not only improve efficiency but also allow for greater control over reaction outcomes.
In conclusion, 1-ethyl-N-[(oxan-4-ylmethyl)piperidin]-4-am ine (CAS No. 1250505–70–4) represents a promising candidate for further pharmaceutical development. Its unique structural features and potential interactions with biological targets make it an attractive molecule for researchers studying neurological disorders. As our understanding of biological systems continues to evolve, compounds like this one will play a crucial role in shaping future therapeutic strategies.
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